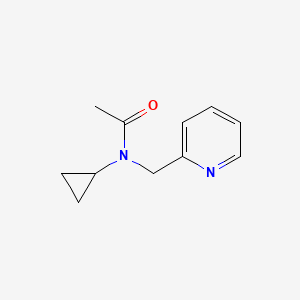![molecular formula C17H16N2O3S2 B7501412 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide, also known as BZML, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZML belongs to the class of benzamide derivatives and has been shown to possess a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide is not fully understood. However, it has been suggested that N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide in lab experiments is its broad range of potential therapeutic applications. N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability.
Future Directions
There are several future directions for the research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide. One potential direction is to investigate the potential of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide can be synthesized using a multi-step synthetic process. The first step involves the synthesis of 1,3-benzothiazole-2-amine, which is then reacted with 2-bromoethylamine hydrobromide to obtain 2-(1,3-benzothiazol-2-yl)ethylamine. The final step involves the reaction of 2-(1,3-benzothiazol-2-yl)ethylamine with 2-methylsulfonylbenzoyl chloride to obtain N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(21,22)15-9-5-2-6-12(15)17(20)18-11-10-16-19-13-7-3-4-8-14(13)23-16/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSROUHKFSHCQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)
